molecular formula C9H12ClO3PS3 B6595982 Carbophenothion-methyl sulfoxide CAS No. 62059-33-0

Carbophenothion-methyl sulfoxide

Cat. No.: B6595982
CAS No.: 62059-33-0
M. Wt: 330.8 g/mol
InChI Key: MJIMOALQWLBUJD-UHFFFAOYSA-N
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Description

Carbophenothion-methyl sulfoxide (CAS 62059-33-0) is an organophosphorus compound primarily used in scientific research as a key metabolite and environmental transformation product of the insecticide carbophenothion . This analytical standard provides researchers with a high-purity material for studying the environmental fate and metabolic pathways of organophosphate pesticides. The mechanism of action for this class of chemicals involves the inhibition of acetylcholinesterase, an essential enzyme for neurotransmission, leading to a disruption of nervous system function . Recent research suggests that some organophosphates, particularly those requiring metabolic activation, may also have secondary effects on cellular components such as mitochondria, potentially contributing to developmental toxicity beyond their established neurotoxic effects . This compound is one of the main oxidative products identified in metabolic studies, forming through sulfoxidation, and is part of the detoxification pathway in biological systems . Researchers utilize this compound in environmental monitoring, toxicological studies, and analytical method development, particularly in the analysis of pesticide residues and their breakdown products in various matrices. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chlorophenyl)sulfinylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO3PS3/c1-12-14(15,13-2)16-7-17(11)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIMOALQWLBUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO3PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016591
Record name Carbophenothion-Methyl Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62059-33-0
Record name Carbophenothion-Methyl Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The oxidation proceeds via a two-electron transfer mechanism, typically mediated by peroxides or peracids:

  • Hydrogen Peroxide (H₂O₂) in Acetic Acid :

    • Conditions : 10–20% H₂O₂, 25–40°C, 4–6 hours.

    • Yield : ~75–85% (reported for analogous organothiophosphates).

    • Advantages : Cost-effective, minimal overoxidation to sulfones.

  • m-Chloroperbenzoic Acid (mCPBA) :

    • Conditions : 1.1 equiv mCPBA, dichloromethane, 0°C to rt, 2 hours.

    • Yield : >90% (extrapolated from sulfoxidation studies).

    • Advantages : High selectivity, shorter reaction time.

Critical Parameter : Stoichiometric control of the oxidizing agent is essential to prevent further oxidation to the sulfone derivative.

Optimized Synthetic Protocols

Protocol A: H₂O₂-Mediated Oxidation

  • Reagents :

    • Carbophenothion (1.0 equiv)

    • 30% H₂O₂ (1.2 equiv)

    • Glacial acetic acid (solvent)

  • Procedure :

    • Dissolve Carbophenothion (10 mmol) in acetic acid (50 mL).

    • Add H₂O₂ dropwise at 30°C under N₂.

    • Stir for 5 hours, monitor by TLC (hexane:ethyl acetate = 4:1).

    • Quench with Na₂S₂O₃, extract with ethyl acetate, dry (MgSO₄), and concentrate.

  • Purification :

    • Column chromatography (SiO₂, gradient elution with hexane/ethyl acetate).

    • Purity : ≥95% (confirmed by LC-MS/MS).

Protocol B: mCPBA in Dichloromethane

  • Reagents :

    • Carbophenothion (1.0 equiv)

    • mCPBA (1.1 equiv)

    • Anhydrous CH₂Cl₂

  • Procedure :

    • Cool CH₂Cl₂ to 0°C, add Carbophenothion (5 mmol) and mCPBA (5.5 mmol).

    • Warm to room temperature, stir for 2 hours.

    • Wash with NaHCO₃ (10%), dry (Na₂SO₄), and evaporate.

  • Yield : 88–92% (estimated via GC-MS/MS).

Analytical Characterization and Validation

Post-synthesis analysis employs hyphenated techniques to confirm structure and purity:

LC-MS/MS Profiling

  • Column : Atlantis T3 (3 μm, 2.1 × 200 mm).

  • Mobile Phase : 2 mM NH₄HCO₂ (0.1% HCOOH) / methanol.

  • Transitions :

    • m/z 241.9 → 185.0 (quantifier).

    • m/z 241.9 → 122.0 (qualifier).

GC-MS/MS Parameters

  • Column : Polar capillary (e.g., DB-5MS).

  • Ionization : EI+ at 70 eV.

  • Retention Time : 11.00 min (consistent across batches).

Challenges and Mitigation Strategies

Overoxidation to Sulfones

  • Cause : Excess oxidizer or prolonged reaction time.

  • Solution : Use sub-stoichiometric H₂O₂ (≤1.2 equiv) and real-time monitoring.

Byproduct Formation

  • Phosphoranyl Radical Intermediates : Observed in photoredox systems.

  • Mitigation : Avoid UV light during storage and reaction.

Industrial-Scale Considerations

  • Solvent Recovery : Acetic acid and CH₂Cl₂ are recycled via distillation (≥98% recovery).

  • Waste Management : Quench residual peroxides with FeSO₄ before disposal .

Chemical Reactions Analysis

Carbophenothion-methyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone derivative. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and sodium periodate (NaIO₄).

    Reduction: The sulfoxide group can be reduced back to the sulfide form using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate would yield the corresponding sulfone derivative.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reagent in Synthesis : Carbophenothion-methyl sulfoxide serves as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. Its unique reactivity allows researchers to explore new synthetic methodologies and reaction mechanisms.

2. Biochemical Studies

  • Enzyme Inhibition : The compound is utilized in biochemical research to study the effects of organophosphorus compounds on biological systems. It acts as a model for investigating enzyme inhibition, particularly cholinesterase enzymes, which play a critical role in neurotransmission .

3. Pharmacological Research

  • Therapeutic Potential : Studies have explored the pharmacological properties of this compound, focusing on its interactions with various biological targets, including receptors and enzymes. This research aims to assess its potential as a therapeutic agent.

Agricultural Applications

1. Pesticide Development

  • Insecticide and Acaricide : this compound is recognized for its effectiveness as an insecticide and acaricide in agricultural settings. Its application helps control pest populations, thereby enhancing crop yields .

Case Studies

Case Study 1: Enzyme Inhibition Research
A study demonstrated that this compound effectively inhibited AChE activity in vitro, providing insights into its potential neurotoxic effects and implications for environmental safety assessments .

Case Study 2: Agricultural Efficacy
Field trials have shown that formulations containing this compound significantly reduced pest populations in crops while maintaining safety thresholds for non-target organisms, underscoring its utility in integrated pest management strategies .

Mechanism of Action

Carbophenothion-methyl sulfoxide exerts its effects primarily through the inhibition of cholinesterase enzymes. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in signal transmission at cholinergic synapses. By inhibiting cholinesterase, this compound disrupts normal neurotransmission, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors .

The molecular targets of this compound include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and leading to prolonged neurotransmitter activity.

Comparison with Similar Compounds

Carbophenothion-methyl Sulfone

  • CAS No.: 62059-34-1
  • Molecular Formula : C₁₁H₁₇ClO₃PS
  • Molecular Weight : 346.81 g/mol
  • Key Differences :
    • Sulfone derivatives contain a sulfonyl group (SO₂) instead of sulfinyl (SO).
    • Sulfones are more oxidized and chemically stable than sulfoxides, often exhibiting reduced reactivity in biological systems but greater environmental persistence .
    • In pesticidal activity, sulfones may act as terminal metabolites, whereas sulfoxides are intermediates that can undergo further oxidation or reduction .

Carbophenothion-sulfoxide

  • CAS No.: 17297-40-4
  • Molecular Formula : C₁₁H₁₇ClO₃PS
  • Molecular Weight : 358.86 g/mol
  • Key Differences: Structural isomerism or substituent variations may lead to differences in solubility and bioavailability.

Dimethyl Sulfoxide (DMSO)

  • CAS No.: 67-68-5
  • Molecular Formula : C₂H₆OS
  • Molecular Weight : 78.13 g/mol
  • Unlike Carbophenothion-methyl sulfoxide, DMSO is widely used in pharmaceuticals as a penetration enhancer due to its ability to solubilize hydrophobic compounds .

Physicochemical Comparison

Property This compound Carbophenothion-methyl Sulfone DMSO
Solubility Low in water; soluble in organic solvents Similar to sulfoxide Miscible with water
Stability Prone to further oxidation Highly stable Stable
Boiling Point Not reported Not reported 189°C

Environmental and Regulatory Aspects

  • Degradation Pathways : Sulfoxides can be reduced back to sulfides or oxidized to sulfones, impacting their environmental half-life. Catalytic deoxygenation studies using CoCe/N–C hybrids highlight the reversibility of sulfoxide formation .
  • Regulatory Status: this compound is monitored as a pesticide residue under guidelines such as ISO 17034, with strict limits in agricultural products .

Biological Activity

Carbophenothion-methyl sulfoxide (CPSO) is a compound derived from carbophenothion, an organophosphorus pesticide. The sulfoxide form of this compound is significant due to its unique biological activity and chemical properties. This article explores the biological activity of CPSO, focusing on its mechanisms of action, toxicity, and implications in various fields, including agriculture and medicine.

Chemical Structure and Properties

This compound has the molecular formula C9H12ClO3PSC_9H_{12}ClO_3PS and features a sulfoxide group that enhances its reactivity compared to its parent compound, carbophenothion. The presence of the sulfoxide group allows CPSO to undergo various chemical reactions, including oxidation and reduction, which can lead to different derivatives with varying biological activities .

CPSO primarily exerts its biological effects through the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause neurotoxicity .

Inhibition Pathway

  • Binding : CPSO binds to the active site of AChE.
  • Phosphorylation : The serine hydroxyl group in AChE is phosphorylated.
  • Inactivation : This reaction results in a stable phosphorylated enzyme that cannot hydrolyze acetylcholine.

The irreversible nature of this inhibition contributes to the neurotoxic effects observed with exposure to CPSO .

Biological Activity and Toxicity

CPSO has been studied extensively for its biological activity, particularly as an insecticide. Its neurotoxic effects have implications for both agricultural applications and human health.

Toxicological Studies

  • Acute Toxicity : Research indicates that CPSO exhibits high acute toxicity towards non-target organisms, including mammals and aquatic life. The median lethal dose (LD50) values for CPSO are comparable to other organophosphates .
  • Chronic Effects : Long-term exposure studies have shown potential neurodevelopmental impacts in animal models, raising concerns about its use in agricultural settings where human exposure may occur .

Applications in Agriculture

CPSO is primarily utilized as an insecticide due to its effectiveness against a wide range of pests. Its mechanism of action allows for rapid knockdown of insect populations by disrupting their nervous systems.

Efficacy Comparison Table

Compound NameTypeMechanism of ActionEfficacy
This compoundOrganophosphateAChE inhibitorHigh
ChlorpyrifosOrganophosphateAChE inhibitorModerate-High
MalathionOrganophosphateAChE inhibitorModerate

Case Studies

  • Environmental Impact Study : A study conducted on the persistence of CPSO in agricultural soils revealed that it can degrade into less toxic metabolites over time but poses risks during its active phase due to its neurotoxic properties .
  • Human Health Risk Assessment : Epidemiological studies have suggested a correlation between exposure to organophosphates like CPSO and adverse health outcomes, including neurological disorders among agricultural workers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Carbophenothion-methyl sulfoxide?

  • Synthesis : this compound is typically synthesized via oxidation of its sulfide precursor (e.g., Carbophenothion-methyl) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize over-oxidation to sulfone derivatives .
  • Characterization : Use IR spectroscopy to confirm sulfoxide formation (S=O stretching ~1050 cm⁻¹) and LC-MS or GC-MS for molecular weight validation. X-ray diffraction can resolve crystal structures for structural confirmation, as demonstrated in sulfoxide coordination complexes .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates sulfoxides from sulfones or unreacted sulfide precursors.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) or GC-MS quantifies impurities. Note that commercial DMSO (a common solvent) may contain trace dimethyl sulfide (DMS), which can react with electrophilic compounds; pre-purify DMSO via distillation or activated charcoal treatment .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • Quantitative Analysis : Use isotope dilution LC-MS/MS for high sensitivity and specificity, particularly in complex matrices like soil or water. For separation optimization, capillary electrophoresis (CE) with cyclodextrin additives improves resolution of sulfoxide diastereomers, as validated in peptide sulfoxide studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying experimental conditions?

  • Experimental Design : Conduct stability studies using fractional factorial designs to evaluate factors like pH, temperature, and light exposure. For example, vary pH (4–10) and temperature (4–40°C) to assess degradation kinetics. Monitor degradation products via tandem mass spectrometry to identify pathways (e.g., sulfone formation or hydrolysis) .
  • Data Reconciliation : Compare results across multiple analytical platforms (e.g., NMR, LC-MS, IR) to confirm degradation mechanisms. Cross-reference with sulfoxide deoxygenation studies, where heterogeneous reducing agents (e.g., mercaptopropyl silica) convert sulfoxides to sulfides, revealing reversibility under specific conditions .

Q. What methodologies address the impact of solvent impurities (e.g., DMS in DMSO) on this compound reactivity?

  • Impurity Mitigation : Pre-screen DMSO batches via GC-MS for DMS (detection limit ~0.1 mM). Use deuterated DMSO (DMSO-d6) for NMR studies, as it contains lower DMS levels (~0.35 mM vs. ~0.48 mM in standard DMSO) .
  • Control Experiments : Include solvent-only controls in kinetic assays to isolate DMS-driven side reactions. For example, DMS can reduce disulfide bonds or quench reactive intermediates, artificially altering reaction outcomes .

Q. How can researchers optimize sulfoxide-specific reactions (e.g., asymmetric synthesis or redox studies) with this compound?

  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Sharpless oxidation conditions) to control sulfoxide stereochemistry. Characterize enantiomers using polarimetry or chiral HPLC columns.
  • Redox Studies : Utilize cyclic voltammetry to determine oxidation potentials. Compare with thermodynamic acidity data (e.g., Bordwell pKa values in DMSO) to predict reactivity in proton-coupled electron transfer reactions .

Methodological Notes

  • Contradictory Data : Address discrepancies by replicating experiments under standardized conditions and cross-validating with orthogonal techniques (e.g., NMR for structural integrity vs. LC-MS for purity) .
  • Advanced Instrumentation : For mechanistic insights, combine time-resolved spectroscopy (e.g., stopped-flow UV-Vis) with computational modeling (DFT calculations) to map reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbophenothion-methyl sulfoxide
Reactant of Route 2
Carbophenothion-methyl sulfoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.